molecular formula C17H17Cl2N3O3S B3459850 2,4-DICHLORO-N-[(PYRIDIN-3-YL)METHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

2,4-DICHLORO-N-[(PYRIDIN-3-YL)METHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B3459850
M. Wt: 414.3 g/mol
InChI Key: DKQZNDZFWQVXQA-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[(pyridin-3-yl)methyl]-5-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro, pyridinyl, and pyrrolidine sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-[(pyridin-3-yl)methyl]-5-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dichlorobenzoic acid with an amine under dehydrating conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where the benzamide core reacts with a pyridinylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: The dichloro groups on the benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the nitro groups.

    Substitution: Substituted benzamide derivatives with various nucleophiles.

Scientific Research Applications

2,4-Dichloro-N-[(pyridin-3-yl)methyl]-5-(pyrrolidine-1-sulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl and pyrrolidine sulfonyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(pyridin-4-yl)methylbenzamide
  • 2,4-Dichloro-N-(6-methylpyridin-2-yl)benzamide
  • 2,4-Dichloro-N-(3-methyl-2-pyridinyl)benzamide

Uniqueness

2,4-Dichloro-N-[(pyridin-3-yl)methyl]-5-(pyrrolidine-1-sulfonyl)benzamide is unique due to the presence of the pyrrolidine sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-N-(pyridin-3-ylmethyl)-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O3S/c18-14-9-15(19)16(26(24,25)22-6-1-2-7-22)8-13(14)17(23)21-11-12-4-3-5-20-10-12/h3-5,8-10H,1-2,6-7,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQZNDZFWQVXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CN=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-DICHLORO-N-[(PYRIDIN-3-YL)METHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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2,4-DICHLORO-N-[(PYRIDIN-3-YL)METHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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2,4-DICHLORO-N-[(PYRIDIN-3-YL)METHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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2,4-DICHLORO-N-[(PYRIDIN-3-YL)METHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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2,4-DICHLORO-N-[(PYRIDIN-3-YL)METHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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2,4-DICHLORO-N-[(PYRIDIN-3-YL)METHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

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